2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-chloro-4-methylbenzenesulfonate
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Overview
Description
2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-chloro-4-methylbenzenesulfonate is a complex organic compound that features a thiazolidine ring, a carbohydrazonoyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-chloro-4-methylbenzenesulfonate typically involves the construction of the thiazolidine ring from acyclic precursors. One common method is the reaction of isothiocyanates with aziridines under Lewis acid catalysis, which leads to the formation of the thiazolidine ring . The carbohydrazonoyl group can be introduced through the reaction of hydrazine derivatives with appropriate aldehydes or ketones . The final step involves the sulfonation of the aromatic ring using chlorosulfonic acid or similar reagents .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine and carbohydrazonoyl moieties can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have shown potential as antimicrobial, antitumor, and anti-inflammatory agents. The thiazolidine ring is known for its biological activity, and modifications to the carbohydrazonoyl and benzenesulfonate groups can enhance these properties.
Industry
In the material science industry, this compound can be used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The biological activity of this compound is primarily due to its interaction with specific enzymes and receptors. The thiazolidine ring can act as a noncompetitive inhibitor of metalloproteinases and phospholipase A2, while the carbohydrazonoyl group can interact with various cellular targets, leading to its antimicrobial and antitumor effects.
Comparison with Similar Compounds
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share the thiazolidine ring but differ in the substituents attached to the ring.
2,3-Dihydro-1,3-thiazoles: These compounds are structurally similar but lack the carbohydrazonoyl group.
Uniqueness
The presence of both the carbohydrazonoyl and benzenesulfonate groups in 2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-chloro-4-methylbenzenesulfonate provides unique chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C21H22ClN3O4S2 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
[4-methyl-2-[(E)-[(E)-(4-oxo-5-propan-2-yl-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 3-chloro-4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H22ClN3O4S2/c1-12(2)19-20(26)24-21(30-19)25-23-11-15-9-13(3)5-8-18(15)29-31(27,28)16-7-6-14(4)17(22)10-16/h5-12,19H,1-4H3,(H,24,25,26)/b23-11+ |
InChI Key |
OOFNSHMSEADANG-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)C)Cl)/C=N/N=C/3\NC(=O)C(S3)C(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)C)Cl)C=NN=C3NC(=O)C(S3)C(C)C |
Origin of Product |
United States |
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